1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea is an organic compound classified under thioureas, which are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound has gained attention due to its unique structural features and potential biological activities. The IUPAC name for this compound is 1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, and its chemical structure can be represented by the InChI notation: InChI=1S/C15H15ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) .
The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-phenylethyl isothiocyanate. This reaction is generally performed in an organic solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield, employing automated reactors and optimized reaction conditions to minimize production costs and improve product purity .
The molecular structure of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea consists of a thiourea backbone with a chlorophenyl group and a hydroxyphenethyl substituent. The compound's structure can be visualized as follows:
The molecular formula is C15H15ClN2OS, with a molecular weight of approximately 304.81 g/mol .
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea is capable of undergoing various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can yield corresponding amines by employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions at the chlorine atom with nucleophiles such as amines or thiols .
The mechanism of action for 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea involves its interaction with specific molecular targets like enzymes or receptors. It may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. The precise molecular pathways depend on the biological context and target involved .
The compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea serves several scientific purposes:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: